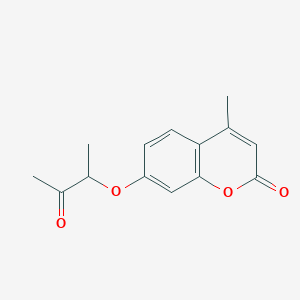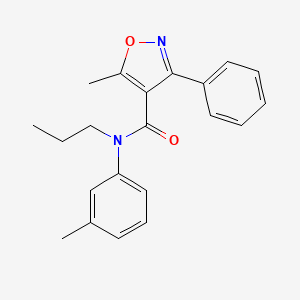![molecular formula C24H23F3N2O4 B14958174 (4-Benzylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B14958174.png)
(4-Benzylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Benzylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone is a complex organic compound that features a piperazine ring substituted with a benzyl group and a furan ring substituted with a trifluoromethoxyphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Synthesis of the Furan Ring: The furan ring is synthesized through the cyclization of 1,4-diketones.
Attachment of the Trifluoromethoxyphenoxy Group: The trifluoromethoxyphenoxy group is introduced via a nucleophilic aromatic substitution reaction.
Coupling Reaction: Finally, the benzylpiperazine and the substituted furan are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Benzylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies involving cell signaling pathways and receptor binding assays.
Wirkmechanismus
The mechanism of action of (4-Benzylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The benzylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The trifluoromethoxyphenoxy group may enhance the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Benzylpiperazin-1-yl)(5-{[4-methoxyphenoxy]methyl}furan-2-yl)methanone: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(4-Benzylpiperazin-1-yl)(5-{[4-chlorophenoxy]methyl}furan-2-yl)methanone: Similar structure but with a chloro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (4-Benzylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone imparts unique electronic properties, potentially enhancing its binding affinity and selectivity for certain molecular targets compared to its analogs.
Eigenschaften
Molekularformel |
C24H23F3N2O4 |
|---|---|
Molekulargewicht |
460.4 g/mol |
IUPAC-Name |
(4-benzylpiperazin-1-yl)-[5-[[4-(trifluoromethoxy)phenoxy]methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C24H23F3N2O4/c25-24(26,27)33-20-8-6-19(7-9-20)31-17-21-10-11-22(32-21)23(30)29-14-12-28(13-15-29)16-18-4-2-1-3-5-18/h1-11H,12-17H2 |
InChI-Schlüssel |
YVTHQGDZZINPDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(O3)COC4=CC=C(C=C4)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B14958092.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14958099.png)
![methyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B14958108.png)

![6-isopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14958120.png)
![2-(5-fluoro-2-methyl-1-{(Z)-1-[4-(methylsulfinyl)phenyl]methylidene}-1H-inden-3-yl)-N~1~-(3-pyridyl)acetamide](/img/structure/B14958128.png)
![3-{4-[4-(3-methoxyphenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14958131.png)
![ethyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B14958133.png)

![1-(4-chlorophenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B14958142.png)

![6-oxo-6H-benzo[c]chromen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B14958149.png)
![8-chloro-7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14958155.png)
![3-(4-bromophenoxy)-7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-methyl-4H-chromen-4-one](/img/structure/B14958169.png)
